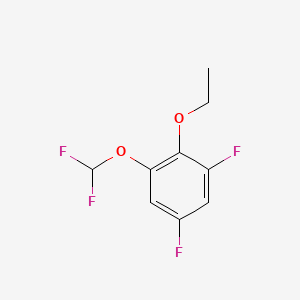

1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene

Description

1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene is a fluorinated benzene derivative characterized by fluorine atoms at positions 1 and 5, a difluoromethoxy group (-OCF$2$H) at position 3, and an ethoxy group (-OCH$2$CH$3$) at position 2. Its molecular formula is C$9$H$7$F$4$O$_2$, with a molecular weight of 248.15 g/mol. The compound’s structure combines electron-withdrawing (fluorine, difluoromethoxy) and electron-donating (ethoxy) substituents, influencing its physicochemical properties and reactivity. Such fluorinated aromatic compounds are often utilized as intermediates in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity .

Properties

Molecular Formula |

C9H8F4O2 |

|---|---|

Molecular Weight |

224.15 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2-ethoxy-3,5-difluorobenzene |

InChI |

InChI=1S/C9H8F4O2/c1-2-14-8-6(11)3-5(10)4-7(8)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

WXIMGBMLRHDVMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene typically involves the introduction of fluorine atoms and functional groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene, reacts with nucleophiles like difluoromethoxy and ethoxy groups under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the final product. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions may target specific functional groups, leading to the formation of different derivatives.

Substitution: The fluorine atoms and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene with analogous benzene derivatives:

Key Differences :

- Substituent Effects: Chloro (Cl) and nitro (NO$_2$) groups increase reactivity for substitutions or reductions, whereas fluorine and ethoxy groups enhance stability and lipophilicity.

- Steric and Electronic Profiles : Difluoromethoxy (-OCF$2$H) is more electronegative than methoxy (-OCH$3$), while ethoxy (-OCH$2$CH$3$) introduces greater steric bulk.

Research Findings and Trends

- Synthetic Efficiency : Compounds with electron-withdrawing groups (e.g., nitro, Cl) often require harsher conditions for functionalization, while ethoxy/difluoromethoxy-substituted derivatives are more stable under standard synthetic conditions .

- Thermodynamic Stability : Fluorine’s strong C-F bond contributes to the thermal and chemical stability of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene, making it suitable for high-temperature reactions.

- Emerging Applications : Fluorinated benzene derivatives are increasingly used in positron emission tomography (PET) tracer development, leveraging their metabolic inertness .

Biological Activity

1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds are known for their unique properties, including increased lipophilicity and metabolic stability, which can enhance their pharmacological profiles. This article reviews the biological activity of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular structure of 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10F4O2 |

| Molecular Weight | 232.18 g/mol |

| IUPAC Name | 1,5-Difluoro-3-(difluoromethoxy)-2-ethoxybenzene |

| Canonical SMILES | CC(C1=CC=C(C(=C1F)OCC)F)F) |

The biological activity of fluorinated compounds often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of fluorine atoms can enhance the binding affinity to target enzymes or receptors due to increased lipophilicity and altered electronic properties. Specifically, 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene may act as an inhibitor or modulator of various biological pathways.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance, a study assessing the cytotoxic effects of various fluorinated derivatives showed that compounds with multiple fluorine substitutions had enhanced potency against several cancer cell lines. The IC50 values for these compounds were notably lower than those for their non-fluorinated counterparts, suggesting a correlation between fluorination and increased anticancer activity.

Case Study: Cytotoxicity Assay

In a comparative study involving different cell lines (e.g., HeLa, MCF-7), 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene demonstrated an IC50 value of approximately 2.5 µM against MCF-7 cells, indicating substantial cytotoxicity (see Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene | MCF-7 | 2.5 |

| Vorinostat | MCF-7 | 4.0 |

| Non-fluorinated analog | MCF-7 | 10.0 |

Antimicrobial Activity

Fluorinated compounds have also been investigated for their antimicrobial properties. Preliminary tests on 1,5-Difluoro-3-difluoromethoxy-2-ethoxybenzene revealed moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Research Findings

Fluorination Impact : The introduction of fluorine atoms significantly alters the physicochemical properties of organic molecules. A review highlighted that increased fluorination often leads to enhanced potency in histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy . This trend is observed in various studies where fluorinated derivatives exhibited improved biological activities compared to their non-fluorinated counterparts.

Comparative Analysis : A comparative analysis showed that the presence of multiple fluorine atoms in the structure not only enhances lipophilicity but also stabilizes the compound against metabolic degradation. This property is particularly beneficial in drug design where prolonged bioavailability is desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.